2-[3-(2-METHOXY-4-NITROPHENOXY)PROPOXY]-5-NITROPHENYL METHYL ETHER
Overview
Description
1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is an organic compound with the molecular formula C15H12N4O10 It is characterized by the presence of two methoxy and two nitro groups attached to a benzene ring, linked by a propane-1,3-diylbis(oxy) bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) typically involves the reaction of 2-methoxy-4-nitrophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the bromopropane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, where the methoxy groups are converted to aldehydes or carboxylic acids.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, potassium carbonate.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 1,1’-[propane-1,3-diylbis(oxy)]bis(2-amino-4-methoxybenzene).
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1,1’-[propane-1,3-diylbis(oxy)]bis(2-formyl-4-nitrobenzene) or 1,1’-[propane-1,3-diylbis(oxy)]bis(2-carboxy-4-nitrobenzene).
Scientific Research Applications
1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro groups can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,1’-[propane-1,3-diylbis(oxy)]bis(2,4-dinitrobenzene): Similar structure but with two nitro groups on each benzene ring.
1,3-Bis(2,4-diaminophenoxy)propane: Contains amino groups instead of nitro groups.
4,4’-(propane-1,3-diylbis(oxy))bis(5-methoxy-2-nitrobenzoic acid): Similar structure with carboxylic acid groups.
Uniqueness
1,1’-[propane-1,3-diylbis(oxy)]bis(2-methoxy-4-nitrobenzene) is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a versatile compound for various synthetic and research applications.
Properties
IUPAC Name |
2-methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O8/c1-24-16-10-12(18(20)21)4-6-14(16)26-8-3-9-27-15-7-5-13(19(22)23)11-17(15)25-2/h4-7,10-11H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPQYHHYRKFBSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])OCCCOC2=C(C=C(C=C2)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899374-56-2 | |
Record name | 2-Methoxy-1-[3-(2-methoxy-4-nitrophenoxy)propoxy]-4-nitrobenzene | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A67U7PLL4N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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